GSK3α/β Kinase Inhibitory Potential of N1-Substituted Pyrazolo[3,4-c]pyridines
A series of pyrazolo[3,4-c]pyridines bearing various N1-substituents were evaluated for GSK3α/β inhibition. While the target compound itself was not directly assayed in this study, a close structural analog—bearing an N1-phenyl group—demonstrated an IC50 of 0.8 µM against GSK3β [1]. The N1-(4-fluorophenyl) motif present in the target compound is expected to confer similar or enhanced potency due to improved metabolic stability and potential halogen bonding interactions, a hypothesis supported by molecular docking simulations of related analogs [1].
| Evidence Dimension | GSK3β inhibitory potency |
|---|---|
| Target Compound Data | Not directly measured; inferred from analog |
| Comparator Or Baseline | N1-phenyl pyrazolo[3,4-c]pyridine analog (IC50 = 0.8 µM) |
| Quantified Difference | N/A (inference) |
| Conditions | In vitro kinase inhibition assay (radiometric or fluorescence-based) using recombinant human GSK3β |
Why This Matters
Understanding the class-level potency against GSK3β provides a rationale for selecting this scaffold for neurodegenerative disease drug discovery, where even modest improvements in selectivity and metabolic stability are critical.
- [1] Vougogiannopoulou, K., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin, 65(1), 66-81. View Source
